Product packaging for (But-2-en-1-yl)(trimethoxy)silane(Cat. No.:CAS No. 13436-83-4)

(But-2-en-1-yl)(trimethoxy)silane

Cat. No.: B14711879
CAS No.: 13436-83-4
M. Wt: 176.28 g/mol
InChI Key: DHGDZMPKIODDCE-UHFFFAOYSA-N
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Description

(But-2-en-1-yl)(trimethoxy)silane is an organosilicon compound featuring a reactive but-2-en-1-yl chain and three hydrolyzable methoxy groups. This structure makes it a valuable reagent for surface modification and polymer functionalization in advanced materials research. Its primary research value lies in its ability to act as a coupling agent, forming stable covalent bonds between inorganic substrates (like glass, metals, or nanoparticles) and organic polymers. The compound's mechanism of action involves the hydrolysis of its methoxy groups, which then condense with hydroxyl groups on a substrate surface, creating a hydrophobic, vinyl-terminated monolayer. This modified surface can enhance interfacial adhesion in composite materials or serve as an intermediate for further chemical reactions, such as thiol-ene click chemistry or polymerization. Researchers may employ this compound to impart specific surface properties, including improved moisture resistance, compatibility with hydrophobic polymer matrices, and tailored surface energy. Its applications are particularly relevant in developing specialized coatings, reinforced biopolymer nanocomposites, and functionalized materials for sectors like automotive, aerospace, and electronics. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O3Si B14711879 (But-2-en-1-yl)(trimethoxy)silane CAS No. 13436-83-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13436-83-4

Molecular Formula

C7H16O3Si

Molecular Weight

176.28 g/mol

IUPAC Name

but-2-enyl(trimethoxy)silane

InChI

InChI=1S/C7H16O3Si/c1-5-6-7-11(8-2,9-3)10-4/h5-6H,7H2,1-4H3

InChI Key

DHGDZMPKIODDCE-UHFFFAOYSA-N

Canonical SMILES

CC=CC[Si](OC)(OC)OC

Origin of Product

United States

Synthetic Methodologies for but 2 En 1 Yl Trimethoxy Silane and Analogous Alkenyl Trimethoxy Silanes

Direct Synthesis Routes to Organoalkoxysilanes

The direct synthesis, often referred to as the Direct Process or Rochow Reaction, provides a pathway to organoalkoxysilanes by reacting elemental silicon with alcohols. google.com This method is attractive due to its atom economy, as it utilizes silicon in its most fundamental form.

Copper-Catalyzed Reactions Involving Silicon and Alcohols

The copper-catalyzed reaction of silicon with alcohols is a prominent method for the synthesis of trialkoxysilanes. google.com In this process, a slurry of silicon metal particles is activated by a copper catalyst and reacted with an alcohol, such as methanol (B129727), at elevated temperatures. google.comwipo.int The reaction is typically carried out in a high-boiling-point solvent to facilitate heat and mass transfer. google.com

The choice of catalyst is critical to the efficiency and selectivity of the reaction. While various copper compounds can be used, including copper(I) chloride, copper(II) oxide, and nanosized copper materials, their effectiveness can vary. wipo.intrsc.org For instance, studies have shown that copper(I) chloride can exhibit high activity in the direct synthesis of tetraalkoxysilanes. rsc.org The use of nanosized copper catalyst precursors is particularly noteworthy as it allows for a significant reduction in the amount of copper required while maintaining high reaction rates and silicon conversion. wipo.int These nanosized catalysts, with particle sizes ranging from 0.1 to 60 nanometers, provide a high dispersion of catalytic sites on the silicon surface. wipo.int

The reaction temperature and catalyst concentration are key parameters that influence the reaction rate, selectivity, and silicon conversion. researchgate.net Generally, an increase in catalyst concentration leads to a higher reaction rate and silicon conversion. researchgate.net However, excessively high catalyst concentrations can sometimes lead to a decrease in selectivity. researchgate.net

Below is a table summarizing the effect of different copper-based catalysts on the direct synthesis of alkoxysilanes.

CatalystAlcoholTemperature (°C)Silicon Conversion (%)Selectivity to Tetraalkoxysilane (%)
CuCl (20 wt%)Methanol1007798
CuF2Methanol100-250Not specifiedNot specified
CuBrMethanol100-250Not specifiedNot specified
CuIMethanol100-250Not specifiedNot specified
CuOMethanol100-250Not specifiedNot specified
Cu2OMethanol100-250Not specifiedNot specified

This table is based on data for the synthesis of tetraalkoxysilanes and provides a general illustration of catalyst performance. rsc.org

Vapor Phase Synthesis Approaches

Vapor-phase synthesis offers an alternative to liquid-phase reactions for producing organoalkoxysilanes. In this approach, volatile reactants are passed over a heated bed of silicon and catalyst. This method can lead to higher reaction rates compared to liquid-phase processes. researchgate.net

Vapor-phase grafting of functional silanes onto surfaces like aluminum oxide has been demonstrated as an effective way to create well-defined surface modifications. uchicago.edu This technique involves the reaction of silane (B1218182) compounds in the vapor phase with hydroxyl groups on the substrate surface, leading to the formation of a self-limiting monolayer. uchicago.edu While this specific example focuses on surface modification, the underlying principles of gas-phase reactivity are relevant to the direct synthesis of organoalkoxysilanes.

However, challenges in vapor-phase synthesis include managing the exothermic nature of the reaction and preventing side reactions like pyrolysis of the organic precursors. researchgate.net For the synthesis of trialkoxysilanes, the liquid-phase method is often preferred for scalability due to better heat management and higher selectivity. researchgate.net

Hydrosilylation-Based Synthesis of Alkenyl(trimethoxy)silanes

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon double or triple bond, is a versatile and widely used method for the synthesis of organosilanes, including alkenyl(trimethoxy)silanes. researchgate.net This reaction is typically catalyzed by transition metal complexes.

Catalytic Hydrosilylation of Butadienes or Butynes with Trimethoxysilane (B1233946) Precursors

The hydrosilylation of conjugated dienes like butadiene or butynes with trimethoxysilane (HSi(OCH₃)₃) provides a direct route to (But-2-en-1-yl)(trimethoxy)silane and its isomers. acs.orgrsc.org The regioselectivity and stereoselectivity of this reaction are highly dependent on the choice of catalyst and reaction conditions.

The reaction can yield various products, including 1,4-addition and 1,2-addition products. For the synthesis of this compound, a 1,4-addition to butadiene is the desired pathway.

A variety of transition metals, including platinum, palladium, and nickel, are effective catalysts for the hydrosilylation of dienes. researchgate.net

Platinum Catalysts: Platinum complexes, such as Karstedt's catalyst, are widely used for hydrosilylation reactions. mdpi.com However, a significant challenge in the hydrosilylation of conjugated dienes with platinum catalysts is achieving selective 1,2-hydrosilylation. acs.orgfigshare.com Recent research has shown that specific platinum(II) complexes can achieve highly selective 1,2-hydrosilylation of conjugated dienes, including butadiene. acs.orgfigshare.com

Palladium Catalysts: Palladium complexes have also been shown to catalyze the hydrosilylation of butadiene. rsc.org Early work demonstrated the novel hydrosilylation of butadiene using a palladium complex, expanding the catalytic toolbox for this transformation. rsc.org

Nickel Catalysts: Nickel-based catalysts have emerged as a more earth-abundant and cost-effective alternative to precious metal catalysts. researchgate.netacs.org Nickel catalysts, particularly those with α-diimine ligands, have shown high activity for the hydrosilylation of alkenes. acs.org Nickel-catalyzed asymmetric reductive cross-coupling reactions have also been developed for the synthesis of chiral allylic silanes. caltech.edu

The following table provides a summary of transition metal catalysts used in the hydrosilylation of dienes and related substrates.

Catalyst SystemSubstrateSilaneKey Features
Platinum(II) ComplexConjugated Dienes (e.g., Butadiene)Not specifiedSelective 1,2-hydrosilylation. acs.orgfigshare.com
Palladium ComplexButadieneNot specifiedNovel hydrosilylation catalysis. rsc.org
Nickel(II) with α-Diimine Ligands1-OcteneTriethoxysilane (B36694)High activity, anti-Markovnikov selectivity. acs.org
Cobalt(II) with Phosphine LigandsConjugated DienesNot specifiedStereoconvergent Markovnikov 1,2-hydrosilylation. researchgate.net
Iron Precatalyst with IPO Ligand1,3-EnynesPrimary and Secondary SilanesRegio- and stereoselective hydrosilylation. acs.org
Rhodium(I) ComplexAllyl ChlorideTrichlorosilaneHigh efficiency and selectivity. nih.gov

In a move towards more sustainable chemical synthesis, metal-free and photo-triggered hydrosilylation methods are gaining attention.

Metal-Free Catalysis: Borane catalysts, such as B(C₆F₅)₃, have been successfully employed for the metal-free hydrosilylation polymerization of dienes and disilanes. elsevierpure.com This approach offers a valuable alternative to traditional transition-metal-based systems. elsevierpure.com

Photo-Triggered Catalysis: Photo-initiated hydrosilylation provides a means to control the reaction spatially and temporally. While specific examples for this compound are not detailed in the provided context, the development of light-cleavable bis-alkoxysilanes through hydrosilylation using Karstedt's catalyst points to the potential of photochemistry in this field. mdpi.com

Regioselectivity and Stereoselectivity in Hydrosilylation

The control of regioselectivity (where the silyl (B83357) group attaches) and stereoselectivity (the spatial arrangement of the atoms) in the hydrosilylation of 1,3-dienes is a critical aspect of synthesizing specific isomers of alkenyl(trimethoxy)silanes. The outcome of the reaction is highly dependent on the choice of catalyst, ligands, and reaction conditions.

Several transition metal catalysts, including those based on platinum, palladium, nickel, and copper, have been employed for the hydrosilylation of dienes. nih.govorganic-chemistry.orgumich.edunih.gov Platinum catalysts, such as Karstedt's catalyst, are widely used but can sometimes lead to mixtures of products. acs.org Palladium and nickel catalysts, often in combination with N-heterocyclic carbene (NHC) ligands, have shown remarkable ability to direct the regioselectivity and stereoselectivity of the reaction. umich.edu For instance, the use of a palladium NHC catalyst can favor the formation of E-allylsilanes, while a nickel NHC catalyst can lead to Z-alkenylsilanes. umich.edu

Copper-catalyzed hydrosilylation has emerged as a valuable method for achieving Markovnikov 3,4-hydrosilylation of 2-substituted 1,3-dienes, yielding branched allylsilanes with high regioselectivity. organic-chemistry.org The use of a bisphosphine ligand with a rigid backbone is crucial for enhancing the yield and selectivity in these copper-catalyzed reactions. organic-chemistry.org

The choice of the silane itself also plays a role. While the focus here is on trimethoxysilane, studies often involve a range of trialkoxysilanes and triorganosilanes, and the nature of the substituents on the silicon atom can influence the reactivity and selectivity. nih.govacs.org

Catalyst SystemDiene TypePredominant ProductSelectivityReference
Palladium(0) / IPr ligand1,3-disubstituted allenesE-allylsilanes>98:2 E/Z umich.edu
Nickel(0) / IPr ligand1,3-disubstituted allenesZ-alkenylsilanesModerate regioselectivity umich.edu
Cupric stearate (B1226849) / Xantphos2-substituted 1,3-dienesBranched allylsilanes (3,4-addition)High regioselectivity organic-chemistry.org
Pd(0) / Phosphine1,3-enynes(E)-dienylsilanesHigh (E)-selectivity organic-chemistry.org
Rh₂(OAc)₄ / XantPhosAlkynesβ-(Z) vinylsilanesHigh β-(Z) selectivity rsc.org
Cobalt complex1,3-diynes1,3-enynylsilanesModerate to excellent yields rsc.org

Radical-Mediated Hydrosilylation Pathways

While transition metal catalysis is the dominant method for hydrosilylation, radical-mediated pathways offer an alternative approach. This method typically involves the use of a radical initiator, such as an organic peroxide, to generate a silyl radical from the hydrosilane.

The mechanism proceeds through a chain reaction:

Initiation: The radical initiator decomposes to form initial radicals, which then abstract a hydrogen atom from the hydrosilane (e.g., trimethoxysilane) to generate a silyl radical.

Propagation: The silyl radical adds to one of the double bonds of the diene. This addition can occur at either the 1- or 4-position of a conjugated diene, leading to the formation of an allylic radical. This radical can then abstract a hydrogen atom from another hydrosilane molecule, propagating the chain and forming the alkenyl(trimethoxy)silane product. The 1,2- or 1,4-addition products can be formed, with the relative amounts depending on the stability of the intermediate radicals and the reaction conditions. youtube.com

Termination: The reaction is terminated by the combination of two radical species.

Radical-mediated hydrosilylation can be particularly useful in specific applications and can sometimes offer different selectivity compared to metal-catalyzed reactions. However, controlling the selectivity can be more challenging, and side reactions may occur.

FeatureDescription
Initiation Generation of silyl radicals from hydrosilanes using radical initiators (e.g., peroxides).
Propagation Addition of the silyl radical to the diene, followed by hydrogen abstraction from another hydrosilane molecule. Can lead to 1,2- and 1,4-addition products. youtube.com
Selectivity Can be less selective than metal-catalyzed reactions, but may offer alternative product distributions.
Advantages Avoids the use of potentially expensive or toxic heavy metal catalysts.

Transalkoxylation and Alkoxy Exchange Reactions for Tailored Alkoxysilane Synthesis

Transalkoxylation, or alkoxy exchange, is a valuable post-synthesis modification technique that allows for the alteration of the alkoxy groups on an organosilane, such as this compound. This process involves reacting the initial alkoxysilane with a different alcohol in the presence of a catalyst. This method provides a route to a wider variety of alkoxysilanes with tailored properties without needing to perform the initial hydrosilylation with a different, and potentially less reactive or more expensive, trialkoxysilane. The reaction is typically an equilibrium process, and driving the reaction to completion often involves removing the alcohol generated from the starting silane (e.g., methanol in the case of a trimethoxysilane).

Role of Solid Acid Catalysts (e.g., Zeolites, Montmorillonites) in Alkoxy Exchange

Solid acid catalysts, such as zeolites and montmorillonites, are increasingly being used to facilitate alkoxy exchange reactions. These catalysts offer several advantages over traditional homogeneous acid or base catalysts, including ease of separation from the reaction mixture, reusability, and often, enhanced selectivity.

Zeolites: These are crystalline aluminosilicates with a well-defined porous structure. The acidic sites within the zeolite pores can effectively catalyze the transalkoxylation reaction. The shape-selective nature of zeolites can also influence the reaction by controlling which molecules can access the active sites. For instance, Ti-beta zeolite has been shown to be an effective catalyst for the selective oxidation of silanes to silanols, a related reaction involving the cleavage of Si-H bonds. rsc.org

Montmorillonites: These are a type of clay mineral that can be acid-activated to serve as effective catalysts for various organic transformations, including transalkoxylation. Their layered structure provides a large surface area for the reaction to occur.

The use of these solid catalysts aligns with the principles of green chemistry by reducing waste and facilitating catalyst recycling.

Catalyst TypeKey FeaturesAdvantages in Alkoxy Exchange
Zeolites Crystalline aluminosilicates, well-defined pore structure, acidic sites.High thermal stability, shape selectivity, ease of separation, reusability. rsc.org
Montmorillonites Clay minerals, layered structure, can be acid-activated.Large surface area, low cost, environmentally benign, easy to handle.

Microwave-Assisted Synthesis for Reaction Promotion

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of alkoxysilanes, including through transalkoxylation reactions. researchgate.net Microwave heating can significantly reduce reaction times compared to conventional heating methods. This is due to the direct and efficient heating of the polar reactants and catalysts in the reaction mixture.

Synthesis MethodKey AdvantageImpact on Alkoxysilane Synthesis
Microwave-Assisted Synthesis Rapid and efficient heating.Reduced reaction times, improved yields, potential for enhanced selectivity. researchgate.netnih.gov

Chemical Reactivity and Mechanistic Investigations of but 2 En 1 Yl Trimethoxy Silane

Hydrolysis Kinetics and Mechanistic Pathways of the Trimethoxy Group

The hydrolysis of the trimethoxy group in (but-2-en-1-yl)(trimethoxy)silane is a critical first step in the formation of siloxane polymers. This reaction involves the cleavage of the silicon-oxygen-carbon (Si-O-C) bonds and the formation of silicon-hydroxyl (Si-OH) bonds, known as silanols. The rate and mechanism of this process are highly dependent on the reaction conditions, particularly the pH of the medium.

Acid-Catalyzed Hydrolysis of this compound

Under acidic conditions, the hydrolysis of alkoxysilanes like this compound is significantly accelerated. gelest.comresearchgate.net The reaction mechanism is generally accepted to proceed via an SN2-type pathway. researchgate.netgoogle.com The initial and rate-determining step involves the protonation of one of the oxygen atoms of the methoxy (B1213986) groups. gelest.com This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. unm.edu

A general representation of the acid-catalyzed hydrolysis mechanism is depicted below:

Step 1 (Protonation): R-Si(OCH₃)₃ + H₃O⁺ ⇌ R-Si(OCH₃)₂(O⁺HCH₃) + H₂O

Step 2 (Nucleophilic Attack): R-Si(OCH₃)₂(O⁺HCH₃) + H₂O → R-Si(OCH₃)₂(OH) + CH₃OH + H⁺

Step 3 (Further Hydrolysis): The process repeats for the remaining methoxy groups to form the corresponding silanediol (B1258837) and silanetriol. google.com

It is important to note that the reaction conditions, such as the concentration of the acid catalyst, can significantly influence the rate of hydrolysis and the subsequent condensation reactions. nih.gov

Base-Catalyzed Hydrolysis of this compound

In alkaline media, the hydrolysis of this compound follows a different mechanistic pathway. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. nih.gov This is also generally considered an SN2-type mechanism, leading to a pentacoordinate silicon intermediate or transition state. nih.gov

The reaction proceeds through the following steps:

Step 1 (Nucleophilic Attack): R-Si(OCH₃)₃ + OH⁻ → [R-Si(OCH₃)₃(OH)]⁻

Step 2 (Leaving Group Departure): [R-Si(OCH₃)₃(OH)]⁻ → R-Si(OCH₃)₂(OH) + CH₃O⁻

Step 3 (Protonation of Methoxide): CH₃O⁻ + H₂O → CH₃OH + OH⁻

Unlike acid-catalyzed hydrolysis, the base-catalyzed process exhibits a slower rate of hydrolysis. researchgate.net However, the condensation of the resulting silanol (B1196071) groups is significantly promoted under basic conditions. researchgate.netresearchgate.net This leads to the rapid formation of siloxane bonds (Si-O-Si) and the growth of larger oligomeric and polymeric structures. researchgate.net The reaction is considered to be specific base-catalyzed, with the rate being dependent on the hydroxide ion concentration. unm.edu

Influence of pH, Concentration, Temperature, and Solvent on Hydrolysis Rates

The rate of hydrolysis of this compound is a function of several interconnected factors:

FactorEffect on Hydrolysis Rate
pH The hydrolysis rate is slowest around neutral pH (pH 7) and increases under both acidic and basic conditions. unm.edu Acid catalysis is generally more efficient for hydrolysis than base catalysis. gelest.com At low pH, hydrolysis is promoted, while condensation is slower. researchgate.net Conversely, at high pH, condensation is significantly promoted. researchgate.netresearchgate.net
Concentration The concentration of the silane (B1218182) and water can influence the reaction kinetics. nih.gov Higher concentrations of water can increase the hydrolysis rate, but excessive water can also lead to phase separation, which may inhibit the reaction. nih.gov The concentration of the acid or base catalyst directly affects the rate, as seen in the specific acid and base catalysis mechanisms. unm.edunih.gov
Temperature An increase in temperature generally accelerates the rates of both hydrolysis and subsequent condensation reactions. researchgate.netnih.gov The activation energy for these processes can be determined by studying the reaction kinetics at different temperatures. researchgate.net
Solvent The choice of solvent can impact the solubility of the silane and the accessibility of water, thereby affecting the hydrolysis rate. nih.gov Organic co-solvents, such as ethanol, are often used to create a homogeneous solution of the silane and water. researchgate.net The type of solvent can also influence the structure of the resulting polysiloxane network. unm.edu

Identification of Silanol Intermediates

The hydrolysis of this compound proceeds through the formation of silanol intermediates. These are compounds where one, two, or all three of the methoxy groups have been replaced by hydroxyl groups. The primary intermediates are:

(But-2-en-1-yl)(hydroxy)dimethoxysilane (one hydroxyl group)

(But-2-en-1-yl)(dihydroxy)methoxysilane (two hydroxyl groups)

(But-2-en-1-yl)silanetriol (three hydroxyl groups)

These silanol intermediates are generally unstable and readily undergo condensation reactions. gelest.com However, their formation and presence in solution can be detected and quantified using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR). researchgate.netresearchgate.net For instance, ²⁹Si NMR is particularly powerful for identifying the different silicon species present, including the initial silane, the various silanol intermediates, and the resulting oligomeric structures. researchgate.net Fourier Transform Infrared (FTIR) spectroscopy can also be used to monitor the hydrolysis process by observing the disappearance of Si-O-C bands and the appearance of Si-OH bands. researchgate.net

Condensation Polymerization Leading to Siloxane Networks

Following hydrolysis, the reactive silanol intermediates undergo condensation polymerization to form a three-dimensional polysiloxane network. This process is central to the utility of this compound in forming coatings and crosslinked materials.

Oligomerization and Polysiloxane Formation through Si-O-Si Bond Linkages

The condensation reaction involves the formation of stable silicon-oxygen-silicon (Si-O-Si) bonds, also known as siloxane bonds. This can occur through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

Si-OH + HO-Si → Si-O-Si + H₂O

Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a molecule of methanol (B129727).

Si-OH + CH₃O-Si → Si-O-Si + CH₃OH

Controlling the Degree of Condensation and Network Architecture

The transformation of this compound into a polysiloxane network is governed by the hydrolysis of its methoxy groups (Si-OCH₃) to form silanols (Si-OH), followed by the condensation of these silanols to create siloxane (Si-O-Si) linkages. The degree of condensation and the final architecture of the network are not random but can be precisely controlled by manipulating several key reaction parameters.

The kinetics of hydrolysis and condensation are markedly different and are strongly influenced by the reaction conditions. Generally, trialkoxysilanes hydrolyze relatively quickly, within minutes to hours, while the subsequent condensation to form a stable network can be much slower, often taking hours or even weeks at ambient temperatures. researchgate.netresearchgate.net This kinetic separation allows for a degree of control over the process.

Key factors for controlling the condensation process include:

pH: The pH of the reaction medium is a critical control lever. Acidic conditions tend to accelerate the hydrolysis reaction while slowing down the rate of condensation. researchgate.netresearchgate.net Conversely, basic conditions typically promote condensation. For many silanes, the minimum condensation rate occurs around pH 4. researchgate.net

Water Stoichiometry: The amount of water available for hydrolysis directly impacts the reaction pathway. Sub-stoichiometric amounts of water can lead to the formation of submonolayers or linear oligomers, as not all methoxy groups are hydrolyzed. researchgate.net An excess of water generally enhances the rate of hydrolysis and favors more extensive self-condensation. researchgate.net

Temperature: Increasing the reaction temperature dramatically accelerates both hydrolysis and condensation rates. researchgate.net This allows for a significant reduction in curing or network formation time.

Solvent: The choice of solvent can influence the rates of both reactions and the stability of the resulting silanol intermediates. researchgate.net

By carefully tuning these parameters, it is possible to guide the reaction toward specific outcomes, from simple dimers and oligomers to complex, highly cross-linked three-dimensional networks.

Table 1: Factors Influencing the Hydrolysis and Condensation of this compound

ParameterEffect on HydrolysisEffect on CondensationResulting Architecture Control
pH (Acidic) Rate increasesRate decreases researchgate.netPromotes formation of silanol intermediates; slows network formation.
pH (Basic) Rate is significantRate increasesFavors rapid formation of cross-linked networks.
Water Content Rate and extent increase with higher water content researchgate.netRate increases with higher water content researchgate.netExcess water promotes 3D networks; limited water can yield linear structures. researchgate.net
Temperature Rate significantly increases researchgate.netRate significantly increases researchgate.netAccelerates curing and the overall formation of the final network structure.

Formation of Linear and Three-Dimensional Siloxane Structures

The functionality of the this compound molecule, which possesses three hydrolyzable methoxy groups, allows for the formation of diverse siloxane structures. The hydrolysis of one or two methoxy groups can lead to the formation of linear or branched oligomers and polymers. capes.gov.br When all three silanol groups resulting from complete hydrolysis participate in condensation reactions, a highly cross-linked, three-dimensional network is formed. capes.gov.br

The initial step in this process is the stepwise hydrolysis of the trimethoxysilane (B1233946):

(But-2-en-1-yl)Si(OCH₃)₃ + H₂O → (But-2-en-1-yl)Si(OCH₃)₂(OH) + CH₃OH

(But-2-en-1-yl)Si(OCH₃)₂(OH) + H₂O → (But-2-en-1-yl)Si(OCH₃)(OH)₂ + CH₃OH

(But-2-en-1-yl)Si(OCH₃)(OH)₂ + H₂O → (But-2-en-1-yl)Si(OH)₃ + CH₃OH

Linear Structures: The formation of linear structures is favored under conditions that limit the extent of cross-linking. This can be achieved by controlling the stoichiometry of water or by conducting the condensation in a way that promotes chain extension over branching, for example, through the co-condensation with a difunctional silane (R₂Si(OR')₂).

Three-Dimensional Structures: The formation of a rigid, three-dimensional siloxane network occurs when the condensation process is extensive, involving all three potential reaction sites on the silicon atom. This process, often referred to as curing or gelation, results in a robust material where the butenyl groups are distributed throughout the inorganic Si-O-Si framework. The properties of this network, such as hardness, thermal stability, and chemical resistance, are directly related to the cross-link density.

Reactivity of the But-2-en-1-yl Unsaturated Moiety

The carbon-carbon double bond in the butenyl group provides a second reactive handle on the molecule, enabling its participation in a range of organic reactions, most notably olefin metathesis and polymerization.

Olefin Metathesis Reactions Involving the Butenyl Group

Olefin metathesis is a powerful organic reaction that redistributes fragments of alkenes by cleaving and reforming carbon-carbon double bonds, typically in the presence of a metal carbene catalyst. wikipedia.org The butenyl group of this compound can readily participate in this reaction, particularly in cross-metathesis (CM).

In a typical cross-metathesis reaction, the butenylsilane would react with another olefin in the presence of a catalyst, such as a Schrock (molybdenum- or tungsten-based) or Grubbs (ruthenium-based) catalyst. wikipedia.orgharvard.edu The generally accepted mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate. harvard.edu

A cross-metathesis reaction involving this compound and a generic olefin (R-CH=CH₂) can be envisioned as follows: CH₃CH=CHCH₂Si(OCH₃)₃ + R-CH=CH₂ ⇌ CH₃CH=CH-R + CH₂=CHCH₂Si(OCH₃)₃ + other products

The reaction equilibrium can be driven toward the desired product by removing a volatile byproduct, such as ethylene (B1197577) or propylene. wikipedia.org The functional group tolerance of modern Grubbs catalysts makes them particularly well-suited for reactions involving functionalized olefins like alkenylsilanes. harvard.edu This reactivity allows for the covalent linkage of the silane moiety to a wide variety of other olefin-containing molecules, creating novel hybrid organic-inorganic compounds.

Polymerization Behavior: Homopolymerization and Copolymerization

The unsaturated butenyl group allows this compound to act as a monomer in various polymerization reactions.

This compound can be used as a functional comonomer in the polymerization of olefins like ethylene and propylene. The incorporation of this silane monomer into a polyolefin backbone introduces pendant trimethoxysilyl groups. This is typically achieved using coordination catalysts, such as Ziegler-Natta or metallocene systems. libretexts.orgsigmaaldrich.com

The resulting copolymer, for example, a poly(ethylene-co-(but-2-en-1-yl)(trimethoxy)silane), combines the properties of a thermoplastic polyolefin with the reactive functionality of the alkoxysilane. These pendant silane groups can subsequently undergo moisture-induced hydrolysis and condensation, leading to the cross-linking of the polymer chains. This process transforms the thermoplastic into a thermoset material with improved thermal stability, solvent resistance, and mechanical properties. The degree of cross-linking can be controlled by the concentration of the silane monomer incorporated into the polymer backbone. The introduction of a third comonomer can further modify the polymer properties by increasing the randomness of the chain and altering the crystallizable ethylene sequences. libretexts.org

Graft polymerization is another powerful technique to functionalize existing polymers with this compound. In this approach, the silane is grafted onto a pre-existing polymer backbone, such as polyethylene (B3416737) or polypropylene (B1209903).

A common method involves a free-radical-initiated reaction. A radical initiator, such as a peroxide, is used to abstract a hydrogen atom from the polymer backbone, creating a macroradical. This macroradical then adds across the double bond of the butenylsilane, covalently attaching the silane to the polymer chain. harvard.edu

Polymer-H + Initiator → Polymer• + H-Initiator Polymer• + CH₂=CHCH(CH₃)Si(OCH₃)₃ → Polymer-CH₂-CH•(CH(CH₃)Si(OCH₃)₃)

The resulting grafted polymer can then be cross-linked through the same moisture-curing process of hydrolysis and condensation of the trimethoxysilyl groups. This two-step "grafting-then-crosslinking" process is a widely used industrial method for producing cross-linked polyethylene (PEX) for applications like pipes (B44673) and cable insulation. The extent of grafting can be monitored using techniques like Fourier-transform infrared spectroscopy (FTIR) by observing the appearance of characteristic peaks for Si-O-C and Si-O-Si bonds. researchgate.net

Table 2: Examples of Polymer Systems Utilizing Grafted Alkoxysilanes

Polymer BackboneGrafted Silane ExampleInitiatorCross-linking MethodReference
Polypropylene (PP)Vinyltrimethoxysilane (B1682223)PeroxideMoisture Curing harvard.edu
Ethylene-Propylene Copolymer (EPR)3-MethacryloxypropyltrimethoxysilaneDicumyl PeroxideWater-Crosslinking wikipedia.org
Polyethylene (PE)VinyltrimethoxysilaneDicumyl PeroxideMoisture Curing researchgate.net

Advanced Materials Science Applications Derived from but 2 En 1 Yl Trimethoxy Silane Precursors

Sol-Gel Processing for Hybrid Organic-Inorganic Materials

The sol-gel process is a versatile and widely utilized method for synthesizing a variety of materials, including ceramics, glasses, and hybrid organic-inorganic composites. nih.govnih.gov This low-temperature chemical technique involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a colloidal suspension (sol) that subsequently evolves into a gel-like network. mdpi.com The use of organosilanes like (But-2-en-1-yl)(trimethoxy)silane in sol-gel processing allows for the creation of hybrid materials that synergistically combine the properties of both organic polymers and inorganic networks. nih.gov

Precursor Design in Sol-Gel Synthesis for Controlled Material Properties

The design of the precursor molecule is a critical factor in tailoring the final properties of the sol-gel derived material. By incorporating specific organic functional groups into the silane (B1218182) precursor, it is possible to impart desired characteristics to the resulting hybrid material. nih.gov In the case of this compound, the butenyl group (an allyl group) provides a site for organic polymerization or other chemical modifications.

The sol-gel process, when initiated with alkoxysilanes, proceeds through two primary stages: hydrolysis and condensation. mdpi.com The trimethoxysilyl group of this compound undergoes hydrolysis to form silanol (B1196071) (Si-OH) groups. These silanol groups then condense with each other or with other hydrolyzed silane molecules to form a stable, cross-linked siloxane (Si-O-Si) network. nih.gov The reaction conditions, such as pH, water-to-precursor ratio, and the presence of catalysts, significantly influence the kinetics of these reactions and, consequently, the final structure and properties of the material. mdpi.com

The choice of co-precursors in the sol-gel synthesis is another powerful tool for controlling material properties. For instance, co-condensing this compound with other organosilanes or with tetraalkoxysilanes like tetraethoxysilane (TEOS) allows for the fine-tuning of properties such as mechanical strength, thermal stability, and hydrophobicity. mdpi.commdpi.com The butenyl functionality of this compound can be leveraged to introduce further complexity and functionality into the hybrid material through subsequent reactions.

Formation of Organic/Inorganic Hybrid Coating Systems

Organic-inorganic hybrid coatings are a significant application of sol-gel processing, offering enhanced performance characteristics compared to purely organic or inorganic coatings. These hybrid systems combine the flexibility and toughness of organic polymers with the hardness, scratch resistance, and thermal stability of inorganic materials. nih.govmdpi.com

The formation of these coatings involves the deposition of a sol containing the silane precursors onto a substrate, followed by a curing process. This compound can be a key component in these formulations. The trimethoxysilyl end of the molecule facilitates the formation of an inorganic siloxane network through the sol-gel process, which provides adhesion to the substrate and forms a hard, durable matrix. nih.gov Simultaneously, the butenyl group can participate in organic crosslinking reactions, often initiated by UV radiation or heat, to form a cross-linked organic polymer network. researchgate.net This dual-cure approach allows for the creation of a dense, interpenetrating network of organic and inorganic components, leading to coatings with superior properties. mdpi.comresearchgate.net

Research has shown that hybrid coatings can exhibit excellent corrosion resistance, improved mechanical properties, and enhanced thermal stability. mdpi.combohrium.com For example, silica-based organic-inorganic hybrid coatings have been developed for the corrosion protection of aluminum substrates. bohrium.com The incorporation of organosilanes into the coating formulation can also improve the compatibility and dispersion of other components within the coating matrix.

Recent advancements have focused on creating functionally graded materials where the composition and properties vary across the thickness of the coating. nih.gov This can be achieved by controlling the reaction and segregation processes of the organic and inorganic components during curing, leading to materials with an inorganic-rich surface for hardness and an organic-rich interface for adhesion. nih.gov

Development of Silica (B1680970) Gels and Silicone Resins

Silica gels and silicone resins are important materials with a wide range of applications, from chromatography and catalysis to high-performance coatings and encapsulants. The introduction of organic functionalities through the use of organosilane precursors like this compound can significantly modify the properties of these materials. iotachem.com

In the context of silica gels, the butenyl group of this compound can be used to create functionalized surfaces. This allows for the subsequent grafting of other molecules or polymers, leading to silica gels with tailored surface chemistry for specific applications. The development of organic silica gels is a growing area of research, with a focus on introducing functional groups like allyl, amino, and epoxy groups to alter their physical properties and chemical reactivity. iotachem.com

Polymer Modification and Crosslinking Agents

The incorporation of this compound into polymeric systems serves as an effective method for modification and crosslinking. This modification enhances the intrinsic properties of polymers, leading to materials with improved performance characteristics suitable for a wide range of applications.

Crosslinking Mechanisms in Polymers (e.g., Polyethylene (B3416737), Silicone Rubber, SMPs)

Crosslinking is a chemical process that results in the formation of a three-dimensional network structure by creating covalent bonds between polymer chains. specialchem.com This process significantly alters the properties of the polymer, generally increasing its mechanical strength, thermal stability, and chemical resistance. specialchem.com

This compound can induce crosslinking in various polymers through different mechanisms. In polymers like polyethylene, the process often involves a free-radical mechanism. researchgate.net The silane can be grafted onto the polyethylene backbone, and in the presence of moisture, the trimethoxysilyl groups hydrolyze to form silanol groups. These silanol groups can then condense to form siloxane crosslinks (Si-O-Si) between the polymer chains. This is a common method for producing crosslinked polyethylene (PEX) used in pipes (B44673) and tubing.

In silicone rubber, the butenyl group of the silane can participate in addition-cure (hydrosilylation) reactions. This involves the reaction of the vinyl group with a silicon-hydride (Si-H) group in the presence of a platinum catalyst, forming a stable ethyl bridge between polymer chains.

The role of functional silanes in modifying polymers is highlighted by their ability to improve interfacial adhesion in composites. For instance, treating natural fibers like ramie with aminosilanes has been shown to enhance their surface reactivity, facilitating better adhesion with polymer matrices. mdpi.com Similarly, modifying aramid fibers with vinyl silanes has led to improved interfacial strength in wood-plastic composites. mdpi.com

Summary of Research Findings on Silane Treatment of Fibers
Fiber TypeSilane UsedKey FindingReference
Ramie Yarn3-(Aminopropyl) trimethoxy silane (APTES)Enhanced surface reactivity and potential for better adhesion with polymer matrices. mdpi.com
AramidVinyl triethoxysilane (B36694) (VTES)Increased interfacial adhesion strength with wood-plastic composite matrix by 143%. mdpi.com
WoodflourVinyltrimethoxy silaneImproved filler distribution and interaction between woodflour and polypropylene (B1209903) matrix. researchgate.net

Enhancing Mechanical Integrity and Durability of Polymeric Composites

The addition of this compound to polymeric composites can significantly enhance their mechanical integrity and durability. Silane coupling agents, in general, play a crucial role in improving the interfacial bonding between the polymer matrix and reinforcing fillers or fibers. researchgate.net This improved adhesion allows for more effective stress transfer from the matrix to the reinforcement, resulting in a stronger and more durable composite material. mdpi.com

The mechanism by which silanes enhance mechanical properties involves the formation of a chemical bridge at the interface. The trimethoxysilyl group of this compound can react with hydroxyl groups on the surface of inorganic fillers (like glass fibers or silica), while the butenyl group can co-react with the polymer matrix. This creates a strong covalent bond across the interface, replacing weaker physical interactions.

Studies have demonstrated the effectiveness of silane coupling agents in various composite systems. For example, the use of vinyltrimethoxysilane (B1682223) in woodflour/polypropylene composites led to a more homogeneous distribution of the filler and improved interaction between the components, resulting in enhanced tensile strength. researchgate.net In another study, the modification of continuous aramid fibers with a vinyl silane resulted in a 198% increase in tensile strength and a 283% increase in impact strength of the resulting wood-plastic composites compared to the unmodified composite. mdpi.com

Impact of Silane Treatment on Mechanical Properties of Composites
Composite SystemSilane TreatmentImprovement in Mechanical PropertyReference
Woodflour/PolypropyleneVinyltrimethoxy silaneImproved tensile strength due to better filler-matrix interaction. researchgate.net
Aramid Fiber/Wood-Plastic CompositeVinyl triethoxysilane (VTES)198% increase in tensile strength and 283% increase in impact strength. mdpi.com
Experimental Resin Composites8-methacryloxyoctyltrimethoxysilane (MOS)Higher flexural strength compared to composites with 3-methacryloxypropyltrimethoxysilane (MPS). dntb.gov.ua

Adhesion Promotion in Organic-Inorganic Interfaces

Silane coupling agents are critical for enhancing adhesion between dissimilar materials, such as organic polymers and inorganic substrates, by forming a durable chemical bridge at their interface. The mechanism involves the dual functionality of the silane molecule. The trimethoxy groups (-Si(OCH₃)₃) on this compound are hydrolyzable, meaning in the presence of water, they convert to reactive silanol groups (-Si(OH)₃). These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like glass, silica, or metal oxides, forming stable covalent Si-O-Metal or Si-O-Si bonds.

On the other end of the molecule, the non-hydrolyzable but-2-en-1-yl (crotyl) group provides compatibility and the potential for covalent bonding with the organic polymer matrix. This unsaturated alkenyl group can participate in free-radical polymerization or other addition reactions common in curing various polymer systems, such as polyesters, polyolefins, or rubbers. This dual action—covalent bonding to the inorganic surface and entanglement or co-reaction with the polymer matrix—is the foundation of its function as an adhesion promoter.

However, specific quantitative data on the improvement in bond strength (e.g., lap shear or peel strength) for composites or adhesive joints using this compound is not available in the searched literature. Comparative studies measuring its effectiveness against other common silanes like vinyl or aminopropyl silanes are also absent.

Surface Functionalization and Interface Engineering

The ability to tailor the surface properties of materials is crucial in advanced materials engineering. This compound serves as a surface functionalization agent, modifying the chemistry of a substrate to achieve desired performance characteristics.

Surface Treatment of Inorganic Fillers, Pigments, and Glass

Inorganic fillers and pigments are often incorporated into polymer matrices to enhance mechanical properties, reduce cost, or add functionality. A significant challenge is the inherent incompatibility between hydrophilic inorganic surfaces and hydrophobic polymer matrices, which can lead to poor dispersion and weak interfacial adhesion.

Treating fillers like silica, glass fibers, or pigments with this compound is expected to render their surfaces more hydrophobic and organo-compatible. The silane's butenyl group replaces the polar surface hydroxyl groups with a nonpolar organic functionality. This surface modification reduces the surface energy of the filler, making it more readily wetted by the polymer resin. researchgate.net This improved wetting enhances the dispersion of the filler particles within the matrix and strengthens the interface, leading to improved composite properties such as tensile strength and modulus. While the principle is well-established for silanes in general, specific data on changes in surface energy or contact angle for surfaces treated with this compound could not be located. gelest.com

Fabrication of Self-Assembled Monolayers (SAMs) on Substrates

Self-assembled monolayers are highly ordered molecular layers that form spontaneously on a substrate. Organosilanes are frequently used to form robust SAMs on hydroxyl-terminated surfaces like silicon wafers, glass, and metal oxides. researchgate.net The process involves the hydrolysis of the methoxy (B1213986) groups and the subsequent formation of a covalent network of Si-O-Si bonds with the substrate and adjacent silane molecules.

The but-2-en-1-yl group would form the terminal surface of the SAM, presenting a surface with specific chemical and physical properties defined by this unsaturated alkyl chain. Such a surface could be used for subsequent chemical reactions, creating a platform for grafting other molecules or polymers. The formation of a well-ordered monolayer depends on various factors, including the concentration of the silane, the presence of water, the solvent used, and the reaction temperature. While extensive research exists on the formation of SAMs from various alkyl and functionalized silanes, studies detailing the specific conditions and resulting surface properties (e.g., layer thickness, molecular tilt angle, surface energy) for this compound are not present in the available literature.

Applications in Material Dispersibility and Sedimentation Control

The functionalization of particle surfaces with this compound is a key strategy for improving the dispersibility of pigments and fillers in liquid polymer resins and coatings. The hydrophilic nature of untreated inorganic particles causes them to agglomerate in nonpolar organic media. scispace.com By modifying the surface to be more organophilic, the silane treatment prevents this agglomeration.

This improved dispersion directly translates to better control over sedimentation. When particles are well-dispersed and integrated with the surrounding medium, their tendency to settle out of suspension is significantly reduced. This is critical in applications like paints, inks, and liquid composite resins, where long-term stability and uniformity are required. The improved compatibility between the filler and the matrix, facilitated by the silane coupling agent, leads to a more stable colloidal system. Again, while this is a known benefit of using organosilanes, specific studies quantifying the reduction in sedimentation rate or improvement in dispersion stability for systems using this compound were not identified.

Spectroscopic, Chromatographic, and Computational Characterization of but 2 En 1 Yl Trimethoxy Silane and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organosilicon compounds like (But-2-en-1-yl)(trimethoxy)silane. By examining the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of the atoms.

Proton (¹H) NMR Analysis of Organic Moieties and Hydrolysis Progress

Proton (¹H) NMR spectroscopy is instrumental in characterizing the organic components of the silane (B1218182) molecule. The chemical shifts, signal multiplicities, and coupling constants of the protons in the butenyl group provide definitive structural confirmation. During hydrolysis, the disappearance of the methoxy (B1213986) proton signal and the appearance of new signals corresponding to methanol (B129727) and silanol (B1196071) (Si-OH) groups can be monitored to track the reaction's progress. nih.govresearchgate.net The integration of these signals allows for a quantitative assessment of the extent of hydrolysis. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
CH₃-CH=~1.7Doublet~6-7
=CH-CH₂~5.5-5.7Multiplet
=CH-CH₃~5.4-5.6Multiplet
Si-CH₂-~1.8-2.0Doublet~7-8
O-CH₃~3.5-3.6Singlet

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. oregonstate.edu Each unique carbon atom in the molecule produces a distinct signal, allowing for the unambiguous assignment of the carbon skeleton. rsc.org The chemical shifts are sensitive to the local electronic environment, providing valuable information about the bonding and functionality of the carbon atoms. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C H₃-CH=~17-18
=C H-CH₂~123-125
=C H-CH₃~128-130
Si-C H₂-~25-27
O-C H₃~50-51

Silicon-29 (²⁹Si) NMR for Siloxane Network Characterization (T², T³ Structures)

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for investigating the silicon-oxygen backbone of the condensation products formed from the hydrolysis of this compound. This technique allows for the differentiation of various silicon environments based on the number of siloxane (Si-O-Si) bonds. The notation Tⁿ is used to classify these structures, where 'n' represents the number of bridging oxygen atoms linked to the silicon atom. researchgate.net

T² structures (disubstituted siloxane units) appear in a distinct region of the ²⁹Si NMR spectrum and represent silicon atoms that are part of a linear chain or a cyclic structure.

T³ structures (trisubstituted siloxane units) resonate at a different chemical shift and correspond to fully condensed silicon atoms at the core of a three-dimensional siloxane network. researchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating and identifying the components of complex mixtures, making them essential for quality control and for following the course of chemical reactions involving this compound.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile compounds. dss.go.thresearchgate.net In the context of this compound, GC can be used to:

Assess the purity of the initial silane monomer.

Monitor the progress of reactions by quantifying the disappearance of the starting material and the appearance of volatile products.

Analyze for the presence of impurities or byproducts, such as methanol, which is released during hydrolysis. psu.edu

The choice of the GC column and temperature program is critical for achieving optimal separation of the components of interest. wiley.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. psu.edu As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This "fingerprint" allows for the positive identification of the compounds present in the sample. dss.go.thresearchgate.net

GC-MS is particularly valuable for:

Confirming the identity of the this compound peak in a chromatogram.

Identifying unknown transformation products that may form during hydrolysis and condensation reactions. diva-portal.org

Detecting and identifying trace impurities that may not be apparent in other analytical techniques.

The fragmentation patterns observed in the mass spectra provide crucial structural information that aids in the elucidation of the chemical structures of the various species present in the reaction mixture.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry have emerged as indispensable tools for gaining a deeper understanding of the chemical behavior of organosilanes, including this compound. These methods provide molecular-level insights into reaction mechanisms, polymerization processes, and the formation of complex networks, complementing experimental observations.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in elucidating the intricate mechanisms of its fundamental reactions: hydrolysis and condensation.

The hydrolysis of the trimethoxysilyl group is the initial and crucial step for the subsequent reactivity of the silane. This reaction involves the nucleophilic attack of water on the silicon atom, leading to the stepwise replacement of methoxy groups (-OCH₃) with hydroxyl groups (-OH), forming silanols. DFT studies on analogous alkoxysilanes have shown that this process can be catalyzed by both acids and bases. researchgate.net Under acidic conditions, the protonation of a methoxy group facilitates its departure as methanol. Conversely, under basic conditions, the hydroxide (B78521) ion directly attacks the silicon center.

The subsequent condensation reactions involve the formation of siloxane (Si-O-Si) bonds, which is the foundation of polymerization and network formation. These reactions can occur between two silanol groups (water-producing condensation) or between a silanol group and a methoxy group (alcohol-producing condensation). DFT calculations can map the potential energy surface for these reactions, identifying transition states and calculating activation barriers. This allows for a quantitative understanding of the reaction kinetics under different pH conditions. For instance, studies on similar silanes have shown that the rate of condensation is highly dependent on pH, often being slowest at neutral pH and accelerated in both acidic and basic environments. researchgate.net

A generalized reaction scheme for the hydrolysis and condensation of this compound is presented below:

Hydrolysis: (CH₃O)₃Si-CH₂CH=CHCH₃ + 3H₂O ⇌ (HO)₃Si-CH₂CH=CHCH₃ + 3CH₃OH

Condensation: 2(HO)₃Si-CH₂CH=CHCH₃ ⇌ (HO)₂Si(CH₂CH=CHCH₃)-O-Si(CH₂CH=CHCH₃)(OH)₂ + H₂O

The butenyl group is generally considered to be stable during these transformations, although DFT could also be employed to investigate potential side reactions involving the double bond under specific catalytic conditions.

Molecular Modeling and Simulation of Polymerization and Network Formation

While DFT is excellent for elucidating reaction mechanisms at the level of individual molecules, molecular modeling and simulation techniques, particularly molecular dynamics (MD), are essential for understanding the collective behavior of many silane molecules as they polymerize and form extended networks. mdpi.comtandfonline.comresearchwithrutgers.comdntb.gov.ua

MD simulations employ classical force fields to model the interactions between atoms, allowing for the simulation of systems containing thousands or even millions of atoms over timescales ranging from picoseconds to microseconds. For this compound, MD simulations can provide valuable insights into several aspects of polymerization and network formation:

Early Stages of Polymerization: Simulations can track the initial formation of dimers, trimers, and small cyclic or linear oligomers from the hydrolyzed silanetriol monomers. researchwithrutgers.com The evolution of different Q-species (representing the number of bridging oxygen atoms around a central silicon atom) can be monitored over time and compared with experimental data, for instance from Nuclear Magnetic Resonance (NMR) spectroscopy. researchwithrutgers.com

Network Structure and Topology: As polymerization proceeds, the simulations can reveal the three-dimensional structure of the resulting polysiloxane network. This includes information about the cross-link density, pore size distribution, and the conformation of the butenyl functional groups within the network.

Interactions with Surfaces: A critical application of organosilanes is the modification of inorganic surfaces. MD simulations can model the adsorption of this compound onto a substrate, the covalent bond formation between the silanols and surface hydroxyl groups, and the subsequent growth of the polysiloxane film. mdpi.comtandfonline.comnih.gov These simulations can predict the adhesion energy and the orientation of the butenyl groups at the interface, which are crucial for the performance of the silane as a coupling agent or surface modifier.

The choice of force field is critical for the accuracy of MD simulations. Force fields such as CVFF (Consistent Valence Force Field) and COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) have been successfully used to model organosilane systems. mdpi.com These force fields are parameterized to reproduce experimental data on molecular geometries, vibrational frequencies, and condensed-phase properties.

A hypothetical MD simulation could be set up to study the polymerization of hydrolyzed this compound in an aqueous environment. The simulation box would contain a number of silanetriol monomers, water molecules, and potentially a catalytic species. By running the simulation for a sufficient length of time, one could observe the spontaneous formation of a cross-linked network and analyze its structural and dynamic properties.

Computational Technique Focus of Study Key Insights Provided Relevant Analogs Studied
Density Functional Theory (DFT) Reaction Mechanism Elucidation- Stepwise hydrolysis pathways- Transition state structures and energies- Activation barriers for hydrolysis and condensation- Influence of pH on reaction kineticsγ-glycidoxypropyltrimethoxysilane (γ-GPS) researchgate.net, γ-methacryloxypropyltrimethoxysilane (γ-MPS) researchgate.net
Molecular Dynamics (MD) Polymerization and Network Formation- Early stages of oligomerization (dimers, trimers, rings) researchwithrutgers.com- 3D structure and topology of the polysiloxane network- Cross-link density and pore size distribution- Adsorption and covalent bonding to inorganic surfaces mdpi.comtandfonline.com- Orientation of functional groups at interfaces3-(aminopropyl)triethoxysilane (3-APTES) mdpi.comnih.gov, Silicic Acid researchwithrutgers.com

Prospective Research Directions and Advanced Applications of but 2 En 1 Yl Trimethoxy Silane Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the butenyl group in (But-2-en-1-yl)(trimethoxy)silane is central to its utility, and catalysis is key to unlocking its potential. The carbon-carbon double bond in the butenyl moiety is amenable to a variety of catalytic transformations, most notably hydrosilylation, which is a fundamental process for creating carbon-silicon bonds. nih.gov

Historically, platinum-based catalysts like Speier's (H₂PtCl₆) and Karstedt's catalysts have dominated the field of hydrosilylation due to their high efficiency. nih.gov However, the high cost and potential for metal contamination in the final product have driven research towards more sustainable alternatives. nih.gov A major research direction is the development of catalytic systems based on earth-abundant and less toxic metals.

Recent advancements have demonstrated the effectiveness of complexes based on iron, cobalt, and nickel for hydrosilylation and other alkene transformations. nih.govnih.gov For instance, cobalt complexes with pincer ligands have shown high activity for the hydrosilylation of olefins at room temperature. nih.gov The strategic selection of ligands and metal centers can also achieve high regioselectivity, controlling the addition to be either Markovnikov or anti-Markovnikov, which is crucial for synthesizing precisely structured molecules. nih.gov

Future research will likely focus on designing catalysts that can selectively activate the C=C bond of this compound for specific transformations without triggering premature hydrolysis and condensation of the trimethoxysilyl group. The development of such chemoselective catalysts would enable its use in complex, one-pot reaction sequences, streamlining synthetic pathways.

Catalyst System Metal Center Typical Ligands Target Reaction for Butenyl Moiety Key Advantage
Karstedt's CatalystPlatinum (Pt)Vinyl-siloxaneHydrosilylationHigh activity and industry benchmark. nih.gov
Cobalt Pincer ComplexesCobalt (Co)NNN PincerHydrosilylationEarth-abundant metal, high activity. nih.gov
Co(acac)₂/XantphosCobalt (Co)XantphosMarkovnikov HydrosilylationHigh regioselectivity. nih.gov
Nickel/NHC ComplexesNickel (Ni)N-heterocyclic carbenes (NHCs)Isomerization, HydrosilylationEarth-abundant, tunable reactivity. nih.govresearchgate.net
Iron-based CatalystsIron (Fe)VariousHydrosilylation, IsomerizationLow cost, low toxicity. nih.gov

This table summarizes existing and emerging catalytic systems that could be applied to manipulate the butenyl group of this compound, highlighting the shift towards more sustainable metal catalysts.

Design of Smart and Responsive Materials Leveraging the Butenyl Moiety

"Smart" or "stimuli-responsive" materials can change their physical or chemical properties in response to external environmental changes such as pH, temperature, or light. bohrium.comnih.gov These materials are at the forefront of innovation in fields ranging from biomedicine to sensing. rsc.orgnih.gov The unique structure of this compound makes it an excellent candidate for designing such advanced materials.

The design strategy involves a two-fold approach:

Network Formation: The trimethoxysilyl group serves as a cross-linking point. Through hydrolysis and condensation, these groups can form a stable, three-dimensional siloxane (Si-O-Si) network, which is the foundation for materials like hydrogels or organic-inorganic hybrid coatings. spast.orgresearchgate.net

Functionalization via the Butenyl Group: The butenyl group acts as a modifiable pendant group within this network. It can be functionalized before or after polymerization to introduce responsive behaviors.

A prospective research direction is the copolymerization of this compound with other functional monomers. For example, by copolymerizing it with a pH-sensitive monomer like acrylic acid or a temperature-sensitive monomer like N-isopropylacrylamide (NIPAAm), a multi-responsive hydrogel could be created. mdpi.com In such a material, the silane (B1218182) would provide robust covalent cross-linking, while the co-monomer would impart the desired stimuli-responsive swelling or shrinking behavior.

Furthermore, the double bond of the butenyl group itself is a site for targeted chemical modification. It could be epoxidized, and the resulting epoxide ring could be opened by various nucleophiles to attach specific sensing molecules or therapeutic agents, leading to smart materials for biosensing or controlled drug delivery applications. nih.govmdpi.com

Material Component Chemical Moiety Function in Smart Material Example of Stimulus
This compoundTrimethoxysilyl groupForms the primary cross-linked network structure. spast.org-
This compoundButenyl groupProvides a site for copolymerization or post-functionalization.-
Functional Co-monomerN-isopropylacrylamide (NIPAAm)Imparts temperature-responsive properties. mdpi.comTemperature
Functional Co-monomerChitosan DerivativesImparts pH-responsive characteristics. mdpi.compH

This table outlines a modular design for a hypothetical smart hydrogel, illustrating how this compound acts as a structural foundation while other components introduce responsive functionality.

Advanced Hybrid Material Development with Tailored Interfacial Properties

Hybrid materials, which combine organic polymers with inorganic fillers, are engineered to achieve properties superior to those of the individual components. researchgate.net A critical factor determining the performance of these composites is the quality of the interface between the organic matrix and the inorganic filler. mdpi.com Organofunctional silanes are widely used as coupling agents to enhance this interfacial adhesion. spast.orgresearchgate.net

This compound is ideally suited for this role due to its dual chemical nature. researchgate.net

The trimethoxysilyl end reacts with inorganic surfaces. Upon hydrolysis, the methoxy (B1213986) groups are replaced by hydroxyl groups (silanols, Si-OH). These silanols can then form strong, covalent oxane bonds (e.g., Si-O-Metal) with the hydroxyl groups present on the surface of inorganic materials like glass, silica (B1680970), and metal oxides. researchgate.netspast.org

The organic butenyl end is designed to interact with the polymer matrix. Its nonpolar hydrocarbon structure provides compatibility with many commodity plastics, such as polypropylene (B1209903) or polyethylene (B3416737). More importantly, the double bond allows it to be chemically integrated into the polymer matrix through grafting or copolymerization reactions, creating a strong covalent link across the interface. researchgate.netmdpi.com

This molecular bridge effectively transfers stress from the flexible polymer matrix to the rigid inorganic filler, significantly improving mechanical properties like tensile strength and modulus. researchgate.net Future research will focus on precisely controlling the density and orientation of these silane molecules at the interface to tailor material properties for specific high-performance applications, such as lightweight composites for the automotive and aerospace industries. mdpi.compmarketresearch.com The use of this silane with renewable fillers like rice husk ash or natural fibers also paves the way for more sustainable composite materials. researchgate.netresearchgate.netscispace.com

Phase Interaction/Bonding Component
Inorganic Filler (e.g., Silica) <-- Covalent Si-O-Si Bond --> Hydrolyzed Trimethoxysilyl Group
Coupling Agent This compound Butenyl Group
Organic Polymer Matrix <-- Covalent Bond or Entanglement --> Polymer Chains

This table illustrates the role of this compound as a coupling agent, forming a robust chemical bridge between an inorganic filler and an organic polymer matrix to create advanced hybrid materials.

Integration into Sustainable Chemical Manufacturing Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com The chemistry of this compound can be integrated into more sustainable manufacturing practices in several key ways.

Atom Economy: Catalytic reactions like hydrosilylation, which can be used to synthesize or functionalize the silane, are often highly atom-economic, meaning that most of the atoms from the reactants are incorporated into the final product, minimizing waste. sci-hub.se

Use of Renewable Feedstocks: While the silane itself is derived from petrochemical sources, it can be used to significantly improve the properties of composites made with renewable resources. For instance, treating natural fibers or fillers like rice husk ash with this silane enhances their compatibility with polymers, making it possible to create high-performance, bio-based composites that can replace less sustainable materials. researchgate.netscispace.com

Energy Efficiency and Safer Solvents: Research into modern catalytic processes for organosilanes emphasizes reactions that can occur under milder conditions, reducing energy consumption. sci-hub.se Furthermore, the development of waterborne silane systems is a significant step away from volatile organic compound (VOC)-based solvents, aligning with green chemistry goals. pmarketresearch.com The hydrolysis of the trimethoxysilyl group is inherently a water-based reaction.

By focusing on these aspects, the life cycle of products incorporating this compound can be made more environmentally friendly, from the use of greener catalysts in its synthesis to its role in creating durable, long-lasting, and potentially recyclable materials. pmarketresearch.comzmsilane.com

Green Chemistry Principle Application of this compound Chemistry
Waste Prevention / Atom Economy Utilizing atom-economic catalytic reactions like hydrosilylation for synthesis and functionalization. sci-hub.se
Use of Renewable Feedstocks Acting as a coupling agent to enable the use of natural fibers and bio-fillers in high-performance composites. researchgate.netscispace.com
Safer Solvents and Auxiliaries Potential for use in emerging waterborne silane systems, reducing reliance on volatile organic solvents. pmarketresearch.com
Design for Energy Efficiency Development of new catalysts that allow reactions to proceed under milder, less energy-intensive conditions. nih.govsci-hub.se
Design for Durability Enhancing the longevity and performance of coatings and composites, reducing waste and resource consumption. zmsilane.com

This table connects the applications of this compound to key principles of sustainable and green chemistry.

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